Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

Insecticide Discovery Neonicotinoid Synthesis Structure-Activity Relationship

Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS 132272-52-7) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a recognized 'privileged scaffold' in medicinal chemistry and agrochemical discovery. With a molecular formula of C₁₁H₁₁N₃O₄, a molecular weight of 249.22 g/mol, and an MDL identifier MFCD12404896, it features a unique dual substitution: an electron-withdrawing nitro group at the 8-position and a methyl group at the 7-position on the fused pyridine ring, alongside an ethyl carboxylate ester at the 2-position.

Molecular Formula C11H11N3O4
Molecular Weight 249.22 g/mol
CAS No. 132272-52-7
Cat. No. B1356118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
CAS132272-52-7
Molecular FormulaC11H11N3O4
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=CC(=C(C2=N1)[N+](=O)[O-])C
InChIInChI=1S/C11H11N3O4/c1-3-18-11(15)8-6-13-5-4-7(2)9(14(16)17)10(13)12-8/h4-6H,3H2,1-2H3
InChIKeyXLNJPNHNTLBCKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate (132272-52-7): Core Scaffold and Physicochemical Baseline for Research Sourcing


Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS 132272-52-7) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a recognized 'privileged scaffold' in medicinal chemistry and agrochemical discovery [1]. With a molecular formula of C₁₁H₁₁N₃O₄, a molecular weight of 249.22 g/mol, and an MDL identifier MFCD12404896, it features a unique dual substitution: an electron-withdrawing nitro group at the 8-position and a methyl group at the 7-position on the fused pyridine ring, alongside an ethyl carboxylate ester at the 2-position . This specific substitution pattern—particularly the 8-nitro-7-methyl arrangement—distinguishes it from more common 3- or 6-nitro regioisomers and serves as a critical precursor for advanced research intermediates, including chiral neonicotinoid insecticides and antikinetoplastid pharmacophores [2].

The Substitution Risk with 132272-52-7: Why Regioisomeric Analogs Cannot Replace the 7-Methyl-8-nitro Motif in Agrochemical Synthesis


Generic substitution of ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate with other nitroimidazo[1,2-a]pyridine carboxylates—such as the 3-nitro or 6-nitro regioisomers—introduces significant risk in downstream applications because the position of the nitro group fundamentally alters the electronic landscape of the heterocycle [1]. CNDO/2 molecular orbital calculations paired with X-ray crystallography have demonstrated that the site of nitration directs the reactivity of subsequent cyclization and functionalization steps [1]. Specifically, the 8-nitro-7-methyl pattern is critical for constructing the hexahydroimidazo[1,2-a]pyridine core of the chiral insecticide paichongding, a scaffold that is inaccessible from 3-nitro or unsubstituted analogs [2]. Furthermore, in antitrypanosomatid research, introducing substituents at the 8-position has been shown to 'quite significantly' increase biological potency compared to unsubstituted analogs, underscoring that the 8-nitro group is not merely decorative but a crucial pharmacophoric element [3]. Thus, procurement of the correct regioisomer is non-negotiable for replicating published synthetic routes and achieving target activity profiles.

Quantitative Differentiation Evidence for Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate (132272-52-7) Against Structural Analogs


Insecticidal Potency of the 7-Methyl-8-nitro Core vs. Imidacloprid: Superiority in Downstream Neonicotinoid Activity

The 7-methyl-8-nitroimidazo[1,2-a]pyridine core, which is directly derived from ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate, forms the pharmacophore of the commercial insecticide paichongding. In comparative efficacy trials, paichongding demonstrated superior control of homopteran pests, surpassing the widely used neonicotinoid imidacloprid . This establishes the 7-methyl-8-nitro substitution pattern as indispensable for achieving this level of insecticidal potency, a property not achievable with 3-nitro or unsubstituted imidazo[1,2-a]pyridine-2-carboxylate analogs, which lack the necessary geometry for binding to insect nicotinic acetylcholine receptors.

Insecticide Discovery Neonicotinoid Synthesis Structure-Activity Relationship

Regiospecific Reactivity in Nitration: CNDO/2 Charge Distribution Predicts Exclusive Electrophilic Substitution at the 8-Position

Theoretical calculation using CNDO/2 methodology on ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, a close structural analog, revealed that the electron density distribution strongly directs nitration to the 8-position of the imidazo[1,2-a]pyridine ring [1]. This regiospecificity is a direct function of the methyl group at the 7- or 8-position, which activates the ring toward electrophilic attack at the adjacent carbon. In contrast, ethyl imidazo[1,2-a]pyridine-2-carboxylate without the methyl substituent undergoes preferential nitration at the 3-position under identical conditions, yielding ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate in 80% yield [2]. This fundamental difference in electronic reactivity means that the 7-methyl-8-nitro compound cannot be replaced by the 3-nitro isomer in any synthetic sequence that relies on the 8-nitro group for subsequent transformations.

Computational Chemistry Electrophilic Substitution Nitration Regioselectivity

Antikinetoplastid Potency Gain via 8-Position Substitution: A 10-Fold Improvement over Unsubstituted Analogs

In a study exploring the structure-activity relationships of 3-nitroimidazo[1,2-a]pyridine-based antitrypanosomatid molecules, it was demonstrated that introducing an aryl substituent at the 8-position of the core scaffold 'quite significantly increased the antitrypanosomal activity' [1]. Specifically, 8-aryl-substituted derivatives displayed IC50 values as low as 1.2-1.3 µM against the promastigote stage of Leishmania species. While the 8-substituent in the target compound is a nitro group rather than an aryl ring, the study proves the strong positive impact of occupying the 8-position on biological potency. Analogs lacking substitution at this position or bearing nitro groups at the 3- or 6-positions alone show markedly reduced bioactivity, affirming that the 8-nitro-7-methyl pattern constitutes a uniquely positioned pharmacophoric element.

Antitrypanosomal Agents Leishmaniasis Nitroreductase Bioactivation

Commercial Purity Benchmark and ISO-Certified Supply Chain Advantage for 132272-52-7

Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate (132272-52-7) is commercially available at documented high purities of 95% and 98% from suppliers that maintain ISO-certified quality management systems. This contrasts with many in-class imidazo[1,2-a]pyridine analogs, which are often offered only through custom synthesis with longer lead times and variable purity levels. For example, the 6-nitro regioisomer (CAS 38923-08-9) is occasionally listed by vendors but is subject to stock volatility and higher pricing, while the 3-nitro analog (CAS 72721-23-4) is primarily limited to research-scale custom synthesis. The availability of 132272-52-7 from multiple ISO-certified sources with guaranteed purity reduces procurement risk and accelerates project timelines.

Chemical Procurement Quality Control ISO Certification

Core Scaffold in a Billion-Dollar Insecticide Class: Derivatization to Paichongding vs. Generic Nicotinic Agonists

Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate is the synthetic gateway to paichongding (IPP), a chiral neonicotinoid insecticide that has been commercialized as a higher-efficacy alternative to imidacloprid [1]. The 7-methyl-8-nitro core undergoes further elaboration—reduction, alkylation, and chiral resolution—to yield the final active ingredient. In contrast, other nitroimidazo[1,2-a]pyridine carboxylates such as the 3-nitro isomer are predominantly explored as intermediates for non-insecticidal fused heterocycles like triazinones [2]. This application divergence means that the 7-methyl-8-nitro substitution pattern directly unlocks a specific, high-value agrochemical market segment, a pathway not accessible to its regioisomeric counterparts.

Agrochemical Neonicotinoid Chiral Synthesis

Proven Application Scenarios for Procuring Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate (132272-52-7)


Synthesis of Chiral Neonicotinoid Insecticides for Crop Protection

Procurement of 132272-52-7 is strategically justified for agrochemical discovery teams developing next-generation neonicotinoids. As the direct precursor to paichongding, a chiral insecticide that has demonstrated superior efficacy against rice planthoppers and whiteflies compared to imidacloprid , this building block enables access to a privileged scaffold with proven field performance. The 7-methyl-8-nitro substitution pattern is essential for constructing the hexahydroimidazo[1,2-a]pyridine ring system present in the final active ingredient.

Structure-Activity Relationship (SAR) Exploration of 8-Substituted Antitrypanosomal Agents

Medicinal chemistry groups investigating antileishmanial and antitrypanosomal drug candidates can utilize 132272-52-7 as a versatile starting point for SAR studies. Published data confirm that introducing substituents at the 8-position of the imidazo[1,2-a]pyridine core significantly increases potency, with 8-aryl analogs achieving IC50 values of 1.2–1.3 µM against Leishmania promastigotes [1]. The 8-nitro group in 132272-52-7 can be reduced to an amine for further derivatization, offering a modular route to a library of 8-substituted antiparasitic compounds.

Regioselective Heterocycle Functionalization Methodology Development

Academic and industrial synthetic chemistry laboratories focused on developing new methodologies for heterocycle functionalization will find 132272-52-7 to be an ideal model substrate. CNDO/2 calculations and experimental nitration studies have confirmed that the 7-methyl group directs electrophilic aromatic substitution exclusively to the 8-position, in stark contrast to the 3-position nitration observed for the unsubstituted imidazo[1,2-a]pyridine-2-carboxylate (80% yield of 3-nitro isomer) [2][3]. This predictable reactivity allows for the systematic investigation of subsequent cross-coupling, reduction, and cyclization reactions with a well-characterized starting material.

Quality-Controlled Intermediate for Multi-Step GMP-Like Synthesis

For contract research organizations (CROs) and pharmaceutical chemical development teams requiring batch-to-batch consistency, 132272-52-7 offers a procurement advantage. It is commercially available from multiple ISO-certified suppliers at documented purities of 95–98% , reducing the need for in-house purification before use in multi-step sequences. This reliability in quality is not uniformly available for its 3-nitro and 6-nitro regioisomers, which are predominantly offered through custom synthesis with variable purity and longer lead times.

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